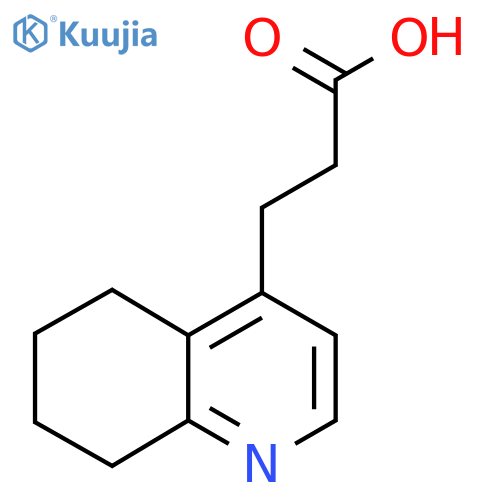Cas no 2138076-95-4 (3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid)

3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid
- EN300-1138974
- 2138076-95-4
-
- インチ: 1S/C12H15NO2/c14-12(15)6-5-9-7-8-13-11-4-2-1-3-10(9)11/h7-8H,1-6H2,(H,14,15)
- InChIKey: RCLUWWWWTAJWDK-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1C=CN=C2CCCCC2=1)=O
計算された属性
- せいみつぶんしりょう: 205.110278721g/mol
- どういたいしつりょう: 205.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 50.2Ų
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1138974-0.25g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1138974-0.5g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1138974-1g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1138974-10g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 95% | 10g |
$3929.0 | 2023-10-26 | |
| Enamine | EN300-1138974-0.1g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1138974-0.05g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1138974-10.0g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 10g |
$4667.0 | 2023-05-23 | ||
| Enamine | EN300-1138974-5.0g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 5g |
$3147.0 | 2023-05-23 | ||
| Enamine | EN300-1138974-2.5g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1138974-1.0g |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid |
2138076-95-4 | 1g |
$1086.0 | 2023-05-23 |
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acidに関する追加情報
Comprehensive Guide to 3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid (CAS No. 2138076-95-4): Properties, Applications, and Market Insights
3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid (CAS No. 2138076-95-4) is a specialized organic compound gaining attention in pharmaceutical and chemical research. This bicyclic derivative combines the structural features of tetrahydroquinoline and propanoic acid, making it valuable for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold due to the privileged quinoline pharmacophore present in many FDA-approved drugs.
The compound's molecular formula C12H15NO2 suggests good drug-like properties, with calculated parameters falling within Lipinski's rule of five. Recent computational studies indicate promising ADME profiles for derivatives of this scaffold, addressing current industry demands for orally bioavailable candidates. The tetrahydroquinoline core provides structural rigidity while the propanoic acid moiety offers opportunities for further derivatization, making it versatile for medicinal chemistry optimization.
In synthetic applications, 3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid serves as a key intermediate for constructing more complex heterocyclic systems. Its synthesis typically involves catalytic hydrogenation of corresponding quinoline precursors followed by side-chain modification, with recent literature reporting improved yields through continuous flow chemistry approaches. These advancements align with the pharmaceutical industry's shift toward green chemistry principles and process intensification.
Market analysis shows growing demand for tetrahydroquinoline derivatives in drug development, particularly for CNS-targeted therapies and anti-inflammatory agents. The global market for such pharmaceutical intermediates is projected to expand at a CAGR of 6.2% through 2030, driven by increased R&D spending on small molecule therapeutics. Several patent applications filed in 2023-2024 feature 3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid derivatives as kinase inhibitors and GPCR modulators.
From a material science perspective, this compound shows potential in developing organic semiconductors due to its conjugated system and ability to form stable charge-transfer complexes. Researchers are investigating its incorporation into OLED materials and photocatalysts, capitalizing on the electron-donating properties of the tetrahydroquinoline unit. These applications address current technological needs in renewable energy and display technologies.
Quality control of 3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid typically involves HPLC purity analysis and spectroscopic characterization (1H/13C NMR, IR, MS). The compound is generally stable under ambient conditions but should be stored protected from light and moisture to prevent oxidative degradation of the tetrahydroquinoline ring. Current Good Manufacturing Practice (cGMP) versions are available for pharmaceutical-grade material meeting ICH guidelines.
Recent scientific publications highlight novel synthetic routes to 3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid derivatives using biocatalytic methods and photochemical reactions, reflecting the compound's relevance in contemporary sustainable chemistry research. These developments respond to industry demands for atom-economical processes and reduced environmental impact in fine chemical production.
For researchers working with this compound, proper handling procedures should be followed despite its non-hazardous classification. Standard laboratory precautions including personal protective equipment (lab coat, gloves, eye protection) are recommended when handling the powder form. The compound's physicochemical properties (melting point ~180-185°C, moderate water solubility) make it suitable for various formulation development applications.
The future outlook for 3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid appears promising, with ongoing research exploring its use in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design. Its structural features position it well for development of targeted protein degraders - a rapidly growing area in drug discovery. Additionally, the compound's potential in metal-organic frameworks (MOFs) for gas storage applications is being investigated, demonstrating its versatility beyond pharmaceutical uses.
2138076-95-4 (3-(5,6,7,8-tetrahydroquinolin-4-yl)propanoic acid) 関連製品
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)
- 1114648-10-0(ethyl 4-{[(2-methylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate)
- 2229342-75-8(3-(6-chloro-5-methylpyridin-3-yl)-2-methylpropanoic acid)
- 2411329-84-3(tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)
- 92288-93-2(Ethyl 2,4-Dioxo-4-(2-pyridinyl)butanoate)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)
- 16714-23-1(methyl 2-azidobenzoate)
- 5319-67-5(Diphenylmethanimine hydrochloride)
- 2122011-21-4(Ethyl 3-(2-methylpropyl)pyrrolidine-3-carboxylate)



